Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients.
Bromodiphenhydramine is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.
Bromodiphenhydramine is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. Bromodiphenhydramine is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
Bromazine hydrochloride
CAS No.: 1808-12-4
Cat. No.: VC21343877
Molecular Formula: C17H20BrNO
Molecular Weight: 334.2 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

CAS No. | 1808-12-4 |
---|---|
Molecular Formula | C17H20BrNO |
Molecular Weight | 334.2 g/mol |
IUPAC Name | 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 |
Standard InChI Key | NUNIWXHYABYXKF-UHFFFAOYSA-N |
SMILES | C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.[Cl-] |
Canonical SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Appearance | Pale Yellow Solid |
Melting Point | 128-134°C |
Parameter | Value |
---|---|
CAS Number | 118-23-0 |
Molecular Formula | C₁₇H₂₀BrNO |
Molecular Weight | 334.25100 g/mol |
Density | 1.259 g/cm³ |
Boiling Point | 397.3°C at 760 mmHg |
Flash Point | 194.1°C |
This compound has gained scientific attention due to its dual antihistamine and antimicrobial properties, making it valuable in both clinical and research applications .
Physical and Chemical Properties
Bromazine hydrochloride possesses distinct physical and chemical characteristics that influence its behavior in biological systems and pharmaceutical formulations. Its molecular structure includes a tertiary amine group and a bromine atom substitution, which contribute to its specific receptor-binding properties.
Structural Characteristics
The molecule features two phenyl rings, one containing a bromine substitution, connected to a central carbon that is further linked to a diethylaminoethanol group. This arrangement provides the structural basis for its biological activity, particularly its affinity for histamine receptors.
Chemical Reactivity
Bromazine hydrochloride can participate in various chemical reactions, including:
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Oxidation reactions, particularly in the presence of strong oxidizing agents
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Reduction reactions under specific conditions
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Substitution reactions, especially nucleophilic substitutions due to the bromine atom
These chemical properties are important for understanding its stability in pharmaceutical formulations and its metabolic fate in biological systems.
Pharmacological Properties
The therapeutic value of bromazine hydrochloride derives from its complex pharmacological profile, which encompasses multiple receptor interactions and biochemical pathways.
Mechanism of Action
Bromazine hydrochloride functions as an antagonist at multiple receptor sites in the body, with its primary action being the blockade of histamine H1 receptors. This antagonism prevents histamine from binding to these receptors, thereby inhibiting the allergic response cascade.
Receptor Interactions
Research has identified several key receptors with which bromazine hydrochloride interacts:
Receptor Type | Interaction |
---|---|
Histamine H1 receptors | Antagonist |
Post-synaptic mesolimbic dopamine receptors | Antagonist |
Alpha adrenergic receptors | Antagonist |
Muscarinic receptors | Antagonist |
NMDA receptors | Antagonist |
These multiple receptor interactions explain the broad pharmacological effects of bromazine hydrochloride, including its antihistamine, sedative, and anticholinergic properties.
Pharmacokinetics
Bromazine hydrochloride demonstrates specific pharmacokinetic properties that influence its clinical efficacy:
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Absorption: The compound is well absorbed from the gastrointestinal tract
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Distribution: It exhibits high protein binding (approximately 96%)
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Metabolism: Primarily hepatic via CYP-mediated pathways
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Elimination: Mainly through renal excretion
These pharmacokinetic parameters determine the dosing regimens and duration of action in clinical applications.
Biological Activity
The biological activity of bromazine hydrochloride extends beyond its antihistamine effects, encompassing antimicrobial properties and potential applications in various medical conditions.
Antihistamine Effects
As a first-generation antihistamine, bromazine hydrochloride effectively blocks the histamine-mediated allergic response, providing relief from symptoms such as itching, sneezing, and rhinorrhea. Its efficacy in this regard makes it valuable for treating allergic conditions.
Antimicrobial Properties
A particularly notable aspect of bromazine hydrochloride is its antimicrobial activity. Research has demonstrated that it inhibits a wide range of both Gram-positive and Gram-negative bacteria, suggesting potential applications beyond allergy treatment. This dual functionality distinguishes it from many other antihistamines and may provide clinical advantages in specific contexts .
Anticholinergic Effects
Like other ethanolamine antihistamines, bromazine hydrochloride exhibits significant anticholinergic effects due to its muscarinic receptor antagonism. These effects can contribute to both therapeutic benefits (such as reduction in secretions) and potential side effects (such as dry mouth, urinary retention, and constipation).
Synthesis Methods
Understanding the synthesis of bromazine hydrochloride is essential for pharmaceutical production and quality control processes.
Synthetic Routes
The synthesis of bromazine hydrochloride involves several key chemical steps:
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Grignard Reaction: The reaction between phenylmagnesium bromide and para-bromobenzaldehyde produces p-bromobenzhydrol
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Halogenation: The p-bromobenzhydrol is halogenated using acetyl bromide in benzene solvent to form p-bromo-benzhydrylbromide
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Etherification: Etherification with deanol completes the synthesis of bromazine
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Salt Formation: The free base is converted to the hydrochloride salt through reaction with hydrogen chloride
This synthetic pathway allows for efficient production while maintaining pharmaceutical-grade purity.
Industrial Production Considerations
Industrial production of bromazine hydrochloride follows similar synthetic routes but with adaptations for large-scale manufacturing. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards, with particular attention to the removal of potentially harmful impurities and optimization of yield.
Comparative Analysis with Similar Compounds
To better understand bromazine hydrochloride's place in pharmacology, it is instructive to compare it with structurally or functionally similar compounds.
Comparison with Diphenhydramine
Being an analogue of diphenhydramine with a bromine substitution, bromazine hydrochloride shares many properties with its parent compound but demonstrates enhanced antihistamine and anticholinergic effects. The bromine substitution modifies the compound's receptor binding affinity and pharmacokinetic profile.
Comparison with Other Antihistamines
When compared to other first-generation antihistamines, bromazine hydrochloride demonstrates:
Antihistamine | Structural Similarity | Functional Similarity | Key Differences |
---|---|---|---|
Diphenhydramine | High (parent compound) | High | Bromazine has bromine substitution |
Promethazine | Moderate | High | Different chemical class (phenothiazine) |
Chlorpheniramine | Low | High | Different chemical class (alkylamine) |
This comparative analysis highlights the unique position of bromazine hydrochloride within the antihistamine class and explains differences in clinical efficacy and side effect profiles.
Research Applications
Bromazine hydrochloride has found utility in various research contexts beyond its clinical applications.
Reference Standard
In analytical chemistry, bromazine hydrochloride serves as a reference standard for the development and validation of analytical methods, particularly those focused on antihistamine detection and quantification.
Biological Research
The compound is valuable in biological research, especially in studies investigating:
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Histamine receptor mechanisms and functions
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Allergic reaction pathways
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Antimicrobial mechanisms against various bacterial strains
Pharmaceutical Development
In pharmaceutical research, bromazine hydrochloride is used in the formulation of antihistamine products, particularly those targeted at allergic conditions with potential microbial components, such as certain cutaneous allergic manifestations .
Clinical Applications
The pharmacological profile of bromazine hydrochloride makes it suitable for various clinical applications, primarily in the treatment of allergic conditions.
Allergic Conditions
Bromazine hydrochloride has demonstrated efficacy in managing:
Its dual antihistamine and antimicrobial properties make it particularly valuable for treating allergic skin conditions that may have a bacterial component or are at risk of secondary infection.
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